molecular formula C24H31NO9 B13432236 Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)

Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)

Cat. No.: B13432236
M. Wt: 477.5 g/mol
InChI Key: OGONAMDDSCABIY-AZJJIUSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C24H31NO9

Molecular Weight

477.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H31NO9/c1-13(2-3-14-4-8-16(26)9-5-14)25-12-18(27)15-6-10-17(11-7-15)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1

InChI Key

OGONAMDDSCABIY-AZJJIUSTSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ractopamine-10’-O-beta-glucuronide involves the glucuronidation of ractopamine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ractopamine . The reaction conditions often include a buffered aqueous solution and a controlled temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of Ractopamine-10’-O-beta-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and substrate conversion. The product is then purified using techniques such as chromatography to isolate the desired diastereomeric mixture .

Chemical Reactions Analysis

Types of Reactions

Ractopamine-10’-O-beta-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety . Conjugation reactions involve the addition of various functional groups to the compound, enhancing its solubility and excretion.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ractopamine and its various glucuronide conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ractopamine-10’-O-beta-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This compound’s diastereomeric mixture also provides a distinct set of stereoisomers, each with potentially different biological activities and pharmacokinetics .

Biological Activity

Ractopamine-10'-O-beta-glucuronide, a metabolite of the β-adrenergic agonist ractopamine, has garnered attention for its biological activity and implications in livestock production. This compound is known for its role in promoting growth and enhancing muscle mass in animals, particularly in the context of feed additives. Understanding its biological activity involves examining its metabolic pathways, pharmacokinetics, and effects on various species.

Ractopamine-10'-O-beta-glucuronide is characterized by its glucuronidation, which significantly impacts its stability and biological activity. The compound interacts with β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This cascade activates protein kinase A, resulting in enhanced muscle growth and reduced fat deposition .

Comparison with Other β-Adrenergic Agonists

CompoundPrimary UseUnique Features
RactopamineGrowth promoter in livestockGlucuronidated metabolite influences pharmacokinetics
ClenbuterolBronchodilatorPrimarily used in human medicine
SalbutamolAsthma treatmentShorter duration of action
TerbutalineAsthma treatmentCommonly used in both human and veterinary medicine

Metabolism and Excretion

Ractopamine is metabolized into several glucuronide metabolites, including Ractopamine-10'-O-beta-glucuronide. Studies indicate that approximately 95% of ingested ractopamine is excreted within three days, with significant biliary excretion observed . The primary metabolites identified include diastereomeric pairs conjugated to hydroxylic functions on the aromatic rings.

Case Studies

  • Cattle Studies :
    • Dosage : Cattle receiving 200 to 350 mg of ractopamine showed increased protein deposition and improved feed efficiency.
    • Findings : Enhanced average daily gain (ADG) and carcass weight were observed, with a notable increase in muscle mass and reduction in fat deposition .
  • Swine Studies :
    • Dosage : Pigs fed ractopamine at varying levels (0 to 20 mg/kg) exhibited an increase in ADG by up to 18.8% and improved feed-to-gain ratios.
    • Findings : The optimal dosage for maximizing carcass yield was identified as approximately 5 mg/kg over a 34-day period .
  • Rainbow Trout :
    • Dosage : Trials with ractopamine at concentrations of 0 to 40 ppm showed no significant effect on growth after prolonged exposure.
    • Findings : Feed efficiency improved during initial treatment weeks but plateaued thereafter .

Pharmacokinetics

The pharmacokinetic profile of Ractopamine-10'-O-beta-glucuronide indicates rapid absorption and distribution across tissues. Studies using radiolabeled compounds have demonstrated that significant amounts are excreted as glucuronides, with a notable presence in urine and feces .

Safety and Regulatory Considerations

The safety evaluation of ractopamine has concluded that it is not mutagenic or carcinogenic at the levels used in livestock production. Regulatory bodies like the FDA have approved its use, while it remains banned in the European Union due to concerns over residues .

Summary of Safety Findings

Study Type
Genotoxicity StudiesNot mutagenic; no carcinogenic risk identified
Long-term Animal StudiesNo significant adverse effects at recommended dosages

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